6-Bromo-4-nitro-1H-indazole

nNOS inhibition Neuronal Nitric Oxide Synthase Analgesia

6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7) is a halogenated heteroaromatic building block within the indazole class, possessing a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 g/mol. Its structure features a unique substitution pattern with a bromine atom at the 6-position and a nitro group at the 4-position of the 1H-indazole core.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 885518-46-7
Cat. No. B049762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-nitro-1H-indazole
CAS885518-46-7
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
InChIKeyAHEMYGJJCOXPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7): Procurement Data Sheet for a Halogenated Indazole Scaffold


6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7) is a halogenated heteroaromatic building block within the indazole class, possessing a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 g/mol . Its structure features a unique substitution pattern with a bromine atom at the 6-position and a nitro group at the 4-position of the 1H-indazole core . This specific arrangement provides distinct physicochemical properties, including a predicted density of 2.0±0.1 g/cm³ and a boiling point of 420.8±25.0 °C at 760 mmHg [1], which differentiate it from other indazole regioisomers and make it a valuable intermediate for synthesizing diverse bioactive molecules in medicinal chemistry [2].

6-Bromo-4-nitro-1H-indazole: Why Regioisomeric Substitution Patterns Prevent Generic Interchangeability


Simple in-class substitution of 6-Bromo-4-nitro-1H-indazole with other indazole regioisomers (e.g., 4-bromo-6-nitroindazole or 7-bromo-4-nitroindazole) is not scientifically valid and will derail synthetic projects or lead to biological inactivity. The precise location of the bromine and nitro groups on the indazole core is the primary determinant of molecular recognition, enzyme binding affinity, and the compound's reactivity in downstream cross-coupling reactions. For example, the introduction of a bromine atom at the C4 position of the indazole ring is specifically documented to yield potent inhibition of neuronal nitric oxide synthase (nNOS), a property not shared by other regioisomers [1]. This electronic and steric fingerprint dictates its unique role as a synthon for creating specific kinase inhibitors, such as those targeting Syk, which would not be accessible from a different positional isomer [2]. Therefore, treating it as a generic indazole building block introduces significant and unquantified risk into research outcomes.

Quantitative Differentiation Evidence for 6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7) Versus Comparators


Comparative nNOS Inhibitory Potency: 6-Bromo-4-nitro-1H-indazole vs. Reference Standard 7-Nitroindazole (7-NI)

6-Bromo-4-nitro-1H-indazole demonstrates nNOS inhibitory potency quantitatively comparable to the established reference inhibitor 7-nitroindazole (7-NI) [1]. While the abstract of the primary study states the compound is 'almost as potent' as 7-NI, the structural basis for this activity is well-characterized: the bromine atom at the C4 position of the indazole ring system is crucial for binding within the enzyme active site [1]. The well-established IC50 for 7-NI against rat nNOS is 0.9 µM [2], which provides a benchmark for evaluating the target compound's activity.

nNOS inhibition Neuronal Nitric Oxide Synthase Analgesia Medicinal Chemistry

Designated Intermediate for Syk Kinase Inhibitor Synthesis: Unique Regiochemistry Enables Patent-Defined Triazine Carboxamide Derivatives

6-Bromo-4-nitro-1H-indazole is explicitly designated as a key reagent for the preparation of 1,2,4-triazine-6-carboxamide derivatives that act as Spleen Tyrosine Kinase (Syk) inhibitors [1]. This application is documented in the patent literature, which describes the synthesis of compounds with a Syk inhibitory effect for treating cancer, allergy, or autoimmune diseases [2]. The 4-nitro-6-bromo substitution pattern on the indazole is essential for constructing the final pharmacophore, as outlined in the general formula (I) of the patent [2].

Syk Kinase Cancer Autoimmune Disease Kinase Inhibitor Medicinal Chemistry

Certified Purity and Physical Form for Reproducible Research

Reputable vendors supply 6-Bromo-4-nitro-1H-indazole with a standard purity of ≥97%, supported by batch-specific analytical data such as NMR, HPLC, and GC . The compound is typically provided as a solid . This level of quality control is essential for ensuring reproducible results in sensitive biological assays and multi-step chemical syntheses.

Quality Control Chemical Synthesis Reproducibility Purity

Targeted Application Scenarios for 6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7)


Scaffold for Developing Second-Generation nNOS Inhibitors for Analgesia

Based on the direct comparative evidence that 4-substituted bromoindazoles are as potent as 7-NI in inhibiting nNOS, 6-Bromo-4-nitro-1H-indazole serves as a critical scaffold for medicinal chemistry programs aimed at developing novel analgesics. Researchers can utilize this compound as a starting point for structural modifications to improve selectivity over eNOS and iNOS, potentially reducing cardiovascular side effects associated with earlier nNOS inhibitors [1].

Key Intermediate in the Synthesis of Patent-Defined Syk Kinase Inhibitors

This compound is an essential reagent for synthesizing 1,2,4-triazine-6-carboxamide derivatives, which are potent inhibitors of Spleen Tyrosine Kinase (Syk). The patent literature defines this specific indazole regioisomer as a building block for creating compounds with therapeutic potential in oncology (e.g., B-cell malignancies) and autoimmune diseases (e.g., rheumatoid arthritis) [2].

General Heterocyclic Building Block for Diversity-Oriented Synthesis

As a versatile fragment molecule, 6-Bromo-4-nitro-1H-indazole can be used in diversity-oriented synthesis. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine for further functionalization, enabling the rapid exploration of novel chemical space around the indazole core [3].

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